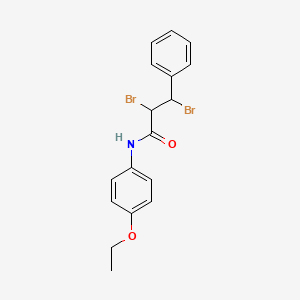

2,3-dibromo-N-(4-ethoxyphenyl)-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Dibromo-N-(4-ethoxyphenyl)-3-phenylpropanamide is an organic compound characterized by the presence of bromine atoms, an ethoxyphenyl group, and a phenylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dibromo-N-(4-ethoxyphenyl)-3-phenylpropanamide typically involves the following steps:

Bromination: The starting material, 3-phenylpropanamide, undergoes bromination using bromine (Br₂) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. This step introduces bromine atoms at the 2 and 3 positions of the propanamide chain.

Amidation: The dibrominated intermediate is then reacted with 4-ethoxyaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for bromination and amidation steps, ensuring higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-N-(4-ethoxyphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding a debrominated product.

Oxidation Reactions: The ethoxyphenyl group can undergo oxidation to form corresponding phenolic derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

Substitution: Products with nucleophiles replacing bromine atoms.

Reduction: Debrominated 3-phenylpropanamide derivatives.

Oxidation: Phenolic derivatives of the ethoxyphenyl group.

Scientific Research Applications

2,3-Dibromo-N-(4-ethoxyphenyl)-3-phenylpropanamide has several applications in scientific research:

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Materials Science: Used in the synthesis of novel polymers and materials with unique electronic properties.

Biological Studies: Studied for its interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2,3-dibromo-N-(4-ethoxyphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The bromine atoms and the ethoxyphenyl group play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. This compound may inhibit or activate pathways involved in inflammation, cell proliferation, or apoptosis, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

2,3-Dibromo-N-(4-methoxyphenyl)-3-phenylpropanamide: Similar structure but with a methoxy group instead of an ethoxy group.

2,3-Dibromo-N-(4-hydroxyphenyl)-3-phenylpropanamide: Contains a hydroxy group, offering different reactivity and biological activity.

2,3-Dibromo-N-(4-methylphenyl)-3-phenylpropanamide: Features a methyl group, affecting its chemical and physical properties.

Uniqueness

2,3-Dibromo-N-(4-ethoxyphenyl)-3-phenylpropanamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

2,3-Dibromo-N-(4-ethoxyphenyl)-3-phenylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the bromination of a suitable precursor followed by the introduction of the ethoxy and phenyl groups. The synthetic pathway can be summarized as follows:

- Bromination : The precursor compound is treated with bromine in a suitable solvent to introduce bromine atoms at the 2 and 3 positions.

- Substitution : The brominated compound undergoes nucleophilic substitution with 4-ethoxyaniline to form the amide linkage.

- Purification : The final product is purified using recrystallization or chromatography techniques.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives with bromine substitutions have shown enhanced efficacy against various bacterial strains due to their ability to disrupt microbial cell membranes.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways. Specifically, its interaction with proteins involved in cell cycle regulation and apoptosis has been observed.

The biological activity of this compound can be attributed to several factors:

- Molecular Interactions : The presence of bromine atoms increases the compound's reactivity and binding affinity to biological targets.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Protein–Protein Interactions (PPIs) : The compound has been shown to disrupt PPIs that are critical for tumor growth.

Research Findings

Several studies have evaluated the biological activity of similar compounds, providing insights into their potential therapeutic applications:

Case Studies

A notable case study involved the evaluation of a series of brominated compounds for their anticancer properties. In vitro assays demonstrated that certain derivatives exhibited superior cytotoxicity against various cancer cell lines compared to standard chemotherapeutics like 5-fluorouracil.

-

Case Study on Anticancer Activity :

- Objective : To assess the cytotoxic effects of brominated derivatives.

- Methodology : MTT assays were performed on a panel of human cancer cell lines.

- Results : Compounds showed significant growth inhibition, particularly in AGS and HeLa cells.

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion method was utilized.

- Results : The compound exhibited notable antibacterial activity, suggesting its potential as an antimicrobial agent.

Properties

CAS No. |

4068-52-4 |

|---|---|

Molecular Formula |

C17H17Br2NO2 |

Molecular Weight |

427.1 g/mol |

IUPAC Name |

2,3-dibromo-N-(4-ethoxyphenyl)-3-phenylpropanamide |

InChI |

InChI=1S/C17H17Br2NO2/c1-2-22-14-10-8-13(9-11-14)20-17(21)16(19)15(18)12-6-4-3-5-7-12/h3-11,15-16H,2H2,1H3,(H,20,21) |

InChI Key |

XRWUSUOKYGNNCY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(C(C2=CC=CC=C2)Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.